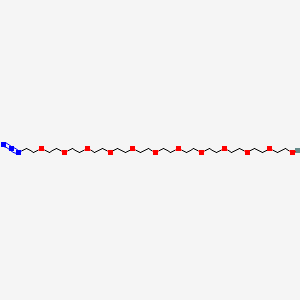

Azide-PEG12-alcohol

Vue d'ensemble

Description

Azide-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. The compound is known for its solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azide-PEG12-alcohol is typically synthesized through a multi-step process involving the functionalization of PEG with azide and hydroxyl groups. The general synthetic route involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl group into a leaving group, such as a tosylate or mesylate.

Substitution Reaction: The activated PEG is then reacted with sodium azide to introduce the azide group.

Hydroxyl Group Introduction: The terminal hydroxyl group is introduced through a nucleophilic substitution reaction, often using a suitable alcohol under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.

Azidation: The activated PEG is reacted with sodium azide in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity levels

Analyse Des Réactions Chimiques

Types of Reactions

Azide-PEG12-alcohol undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with terminal alkynes, BCN, and DBCO to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions, often in aqueous media.

Major Products

Applications De Recherche Scientifique

Azide-PEG12-alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials, coatings, and adhesives

Mécanisme D'action

The mechanism of action of Azide-PEG12-alcohol primarily involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form triazole linkages, which are stable and resistant to hydrolysis. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and material science applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Azide-PEG4-alcohol

- Azide-PEG8-alcohol

- Azide-PEG24-alcohol

- Azide-PEG36-alcohol

Uniqueness

Azide-PEG12-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. The PEG12 spacer is long enough to enhance solubility in aqueous media while maintaining the ability to form stable triazole linkages through click chemistry. This makes it particularly suitable for applications requiring high solubility and efficient bioconjugation .

Activité Biologique

Azide-PEG12-alcohol is a hydrophilic polyethylene glycol (PEG) derivative characterized by the presence of an azide functional group. This compound has gained attention in bioconjugation applications due to its ability to participate in "click chemistry," which allows for selective and efficient reactions with terminal alkynes and cyclooctyne derivatives. The combination of the PEG spacer and the azide group enhances solubility and facilitates the development of bioconjugates with improved pharmacokinetic properties.

- Molecular Formula : C24H49N3O12

- Molecular Weight : 571.66 g/mol

- CAS Number : 73342-16-2

- Purity : Typically between 95% to 98% as confirmed by HPLC .

Biological Activity

The biological activity of this compound primarily revolves around its use in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). The following sections detail its applications, mechanisms, and relevant case studies.

This compound acts as a linker molecule that enhances the solubility and stability of conjugated drugs. Its azide group allows for bioorthogonal reactions, which are crucial in creating stable and effective drug conjugates without interfering with biological systems.

2. Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs) :

ADCs are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The incorporation of this compound into ADCs has shown promising results:

- Increased Solubility : The PEG moiety significantly improves the solubility of hydrophobic drugs, facilitating their delivery .

- Enhanced Efficacy : Studies indicate that ADCs utilizing this compound can achieve high drug-to-antibody ratios (DAR), leading to improved therapeutic outcomes .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H49N3O12 |

| Molecular Weight | 571.66 g/mol |

| CAS Number | 73342-16-2 |

| Purity | 95% - 98% |

| Solubility | Highly soluble in aqueous solutions |

Table 2: Comparison of ADCs with Different Linkers

| Linker Type | DAR | In Vitro Efficacy | Solubility (mM) |

|---|---|---|---|

| This compound | 8 | High | 520 |

| Ethyl Linker | 4 | Moderate | Low (36) |

| Choline Linker | 4 | Moderate | Low (31) |

Case Study 1: Development of an ADC Using this compound

A recent study explored the use of this compound in the synthesis of an ADC targeting CD30-positive tumors. The results demonstrated that:

- The ADC exhibited a DAR of up to 8, significantly enhancing its cytotoxicity against tumor cells.

- The azide group facilitated a one-pot reduction and alkylation reaction, streamlining the synthesis process .

Case Study 2: Bioorthogonal Click Chemistry Applications

Research highlighted the application of this compound in bioorthogonal click chemistry for creating polymer-based drug delivery systems. Key findings included:

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKFRGNHZRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73342-16-2 | |

| Record name | Azide-PEG12-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.